4-(diethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
CAS No.: 361173-59-3
Cat. No.: VC7105295
Molecular Formula: C20H20N4OS3
Molecular Weight: 428.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361173-59-3 |
|---|---|
| Molecular Formula | C20H20N4OS3 |
| Molecular Weight | 428.59 |
| IUPAC Name | 4-(diethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
| Standard InChI | InChI=1S/C20H20N4OS3/c1-4-24(5-2)13-8-6-12(7-9-13)18(25)23-19-21-14-10-11-15-17(16(14)27-19)28-20(22-15)26-3/h6-11H,4-5H2,1-3H3,(H,21,23,25) |
| Standard InChI Key | FGSYEPPIDQYMAW-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC |
Introduction
4-(diethylamino)-N-(2-methylsulfanyl- thiazolo[4,5-g] benzothiazol-7-yl)benzamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which incorporates both thiazole and benzothiazole moieties, making it a promising candidate for various pharmaceutical applications. It belongs to the class of benzamides, derivatives of benzoic acid where an amine group replaces one of the hydrogen atoms.
Molecular Formula and Weight
The molecular formula of 4-(diethylamino)-N-(2-methylsulfanyl- thiazolo[4,5-g] benzothiazol-7-yl)benzamide is not explicitly provided in the available literature, but its molecular weight is approximately 370.52 g/mol.
Chemical Identifiers
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CAS Number: 656830-26-1.
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InChI and InChIKey: Not explicitly mentioned in the available literature, but these identifiers are crucial for digital databases.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include phosphorus oxychloride for ring formation and coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation. Reaction conditions such as temperature and solvent choice (e.g., DMF or DMSO) are optimized for yield and purity.
Potential Applications
This compound shows potential in medicinal chemistry, particularly in developing pharmaceuticals that target various biological pathways. Its unique structure suggests it could interact with specific molecular targets, making it a candidate for antimicrobial agents, especially in inhibiting quorum sensing pathways in bacteria.
Comparative Analysis with Similar Compounds
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